2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide
Description
The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide features a piperazine core substituted with an indole-2-carbonyl group and an oxoacetamide moiety linked to a 2-(4-methoxyphenyl)ethyl chain. Its structure combines elements known for diverse biological interactions:
- Indole-2-carbonyl: May confer affinity for serotonin receptors or enzymes like monoamine oxidases.
- Piperazine: Enhances solubility and bioavailability, common in CNS-targeting drugs.
Properties
Molecular Formula |
C24H26N4O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide |
InChI |
InChI=1S/C24H26N4O4/c1-32-19-8-6-17(7-9-19)10-11-25-22(29)24(31)28-14-12-27(13-15-28)23(30)21-16-18-4-2-3-5-20(18)26-21/h2-9,16,26H,10-15H2,1H3,(H,25,29) |
InChI Key |
QQOLCGKDWZVRMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then reacted with piperazine and subsequently with a methoxyphenyl ethyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways and exerting its effects . The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide ()
- Core Differences : Indole-3-yl vs. indole-2-carbonyl; propyl chain vs. ethyl linker.
- Molecular Weight : 420.51 g/mol (lower due to shorter chain and lack of carbonyl).
- Key Features: Hydrogen bond donors/acceptors: 2/5, suggesting moderate solubility. The propyl-piperazine-methoxyphenyl substituent may enhance bulk but reduce flexibility compared to the target compound’s ethyl group .
Thiazole-Based Piperazine-Acetamide Derivatives ()
- Representative Compound : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13).
- Core Differences : Thiazole ring replaces indole; p-tolyl substituent instead of methoxyphenyl ethyl.
- Molecular Weight : 422.54 g/mol.
- Biological Activity : MMP inhibition (critical in inflammation and cancer metastasis). Thiazole’s electron-withdrawing nature may enhance enzyme binding compared to indole’s π-π interactions .
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ()
- Core Differences : Benzothiazole replaces indole; methylpiperazine simplifies the substituent.
- Synthesis : Coupling reaction with methylpiperazine, highlighting modular design for analogues.
- Biological Activity : Anticancer properties, possibly via kinase inhibition. Benzothiazole’s planar structure may improve DNA intercalation .
Comparative Physicochemical and Pharmacological Analysis
Key Observations:
- Indole vs. Heterocyclic Cores : Indole derivatives (target and ) likely target neurological or anti-inflammatory pathways, while thiazole/benzothiazole analogues () prioritize enzyme inhibition (MMPs, kinases).
- Substituent Impact : Longer chains (e.g., propyl in ) may reduce bioavailability but increase target specificity. Methoxy groups enhance lipophilicity, aiding membrane permeability.
- Synthetic Flexibility : Piperazine-acetamide scaffolds allow modular substitutions, enabling optimization for solubility, potency, or metabolic stability.
Biological Activity
The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide , often referred to as an indole-derived piperazine derivative, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure features an indole moiety linked to a piperazine ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O4 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide |
| InChI Key | ZYXBPVAFJLCYDR-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes. It is hypothesized that the indole and piperazine components facilitate binding to various biological targets, influencing signaling pathways associated with:
- Neurotransmission : Potential modulation of serotonin and dopamine receptors due to the indole structure.
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may exhibit antibacterial activity, particularly against resistant strains, by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Research indicates that indole derivatives can inhibit the growth of various cancer cell lines. A study demonstrated that compounds similar to 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide showed significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, while showing less effectiveness against Gram-negative bacteria like Escherichia coli.
Comparative Analysis with Similar Compounds
A comparison with related compounds helps elucidate the unique biological properties of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide.
| Compound Name | Activity Profile |
|---|---|
| N-(3-acetylamino)phenyl derivatives | Stronger anticancer activity |
| N-(3-hydroxyphenyl)-indole derivatives | Enhanced antimicrobial properties |
| Piperazine-based compounds | Varied neuropharmacological effects |
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was administered to MCF-7 cells, resulting in a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction, confirmed by increased levels of caspase-3 activity.
Case Study 2: Antimicrobial Screening
Another study evaluated the compound's effectiveness against a panel of ESKAPE pathogens. Results showed that while it had limited direct bactericidal activity, it significantly inhibited biofilm formation, suggesting potential use in treating chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
